

How to improve the stability and storage of Streptolysin O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptol*

Cat. No.: *B1238324*

[Get Quote](#)

Streptolysin O Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of **Streptolysin O** (SLO) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized **Streptolysin O**?

A1: Lyophilized **Streptolysin O** is stable for up to three years when stored at 2-8°C.^[1] For long-term storage, it is recommended to store it desiccated below -18°C.^[2] Although stable at room temperature for up to three weeks, prolonged storage at room temperature is not advised.^[2]

Q2: How should I reconstitute and store **Streptolysin O**?

A2: Reconstitute lyophilized SLO in cold, sterile water or a buffer of neutral pH.^{[3][4]} Gently rotate the vial to dissolve the powder; do not vortex.^{[1][3]} A recommended concentration for reconstitution is between 0.2 to 1 million units/mL.^[4] After reconstitution, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.^{[1][2]} For short-term storage, reconstituted SLO can be kept at 2-8°C for up to one month or at 4°C for 2-7 days.^[2]
^[3]

Q3: Why is a reducing agent necessary for **Streptolysin O** activity?

A3: **Streptolysin O** is an oxygen-labile toxin, meaning its activity is readily lost upon oxidation.

[1] The hemolytic activity of SLO is dependent on the reduced state of its sulfhydryl groups.[5]

Therefore, the addition of reducing agents such as 10 mM dithiothreitol (DTT) or 20 mM cysteine is crucial to maintain or restore its activity.[1][3]

Q4: What is the mechanism of action of **Streptolysin O**?

A4: **Streptolysin O** is a pore-forming toxin that binds to cholesterol in the plasma membrane of eukaryotic cells.[2][6] Upon binding, SLO monomers oligomerize to form large transmembrane pores, leading to cell lysis or permeabilization.[2][6]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or low hemolytic activity	Oxidation of SLO: The toxin has been inactivated due to exposure to oxygen.	Add a reducing agent like 10 mM DTT or 20 mM cysteine to your reconstituted SLO solution and incubate for a short period before use.[1][3]
Improper storage: The lyophilized or reconstituted SLO was not stored at the recommended temperature.	Always store lyophilized SLO at 2-8°C and reconstituted aliquots at -20°C.[1][3] Avoid repeated freeze-thaw cycles.	
	[2]	
Incorrect buffer pH: The pH of the experimental buffer is not optimal for SLO activity.	Ensure your experimental buffer has a neutral pH, ideally around 7.4.[1][4]	
Incomplete cell permeabilization	Insufficient SLO concentration: The concentration of SLO is too low to effectively permeabilize the target cells.	Perform a dose-response experiment to determine the optimal SLO concentration for your specific cell type.[7]
Incorrect incubation time or temperature: The incubation conditions are not optimal for SLO binding and pore formation.	For permeabilization, incubate cells with SLO on ice (0-4°C) to allow binding, then warm to 37°C to induce pore formation. [6] Optimize the incubation times for both steps.	
Low cholesterol content in the cell membrane: The target cells may have a low plasma membrane cholesterol content, reducing SLO binding.	This is an inherent property of the cell line. Consider using a different permeabilization method if cholesterol content is the limiting factor.	
High cell death in permeabilization experiments	Excessive SLO concentration: The concentration of SLO is too high, leading to irreversible cell damage and lysis.	Titrate the SLO concentration to find a balance between efficient permeabilization and cell viability.[8]

Prolonged incubation at 37°C:

Extended incubation after pore formation can lead to excessive leakage of cellular contents and cell death. Reduce the incubation time at 37°C after the initial binding step on ice.

Stability and Storage Data

Table 1: Storage Conditions for Lyophilized **Streptolysin O**

Storage Temperature	Duration	Stability	Reference
2-8°C	Up to 3 years	Retains activity	[1]
Room Temperature	Up to 3 weeks	Stable	[2]
Below -18°C (desiccated)	Long-term	Recommended for long-term storage	[2]

Table 2: Stability of Reconstituted **Streptolysin O**

Storage Temperature	Duration	Activity Loss	Recommended Use	Reference
2-8°C	10 days	~50%	Short-term	[1]
2-8°C	Up to 1 month	Gradual loss	Short-term	[3]
4°C	2-7 days	Minimal	Short-term	[2]
-20°C	Long-term	Stable in aliquots	Long-term	[1][3]

Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol is used to determine the hemolytic activity of **Streptolysin O**.

Materials:

- **Streptolysin O** (reconstituted and activated with DTT)
- 2% human red blood cell (RBC) suspension in Phosphate Buffered Saline (PBS), pH 7.4
- Phosphate Buffered Saline (PBS), pH 7.4
- 96-well U-bottom plate
- Spectrophotometer (for reading absorbance at 540 nm)

Procedure:

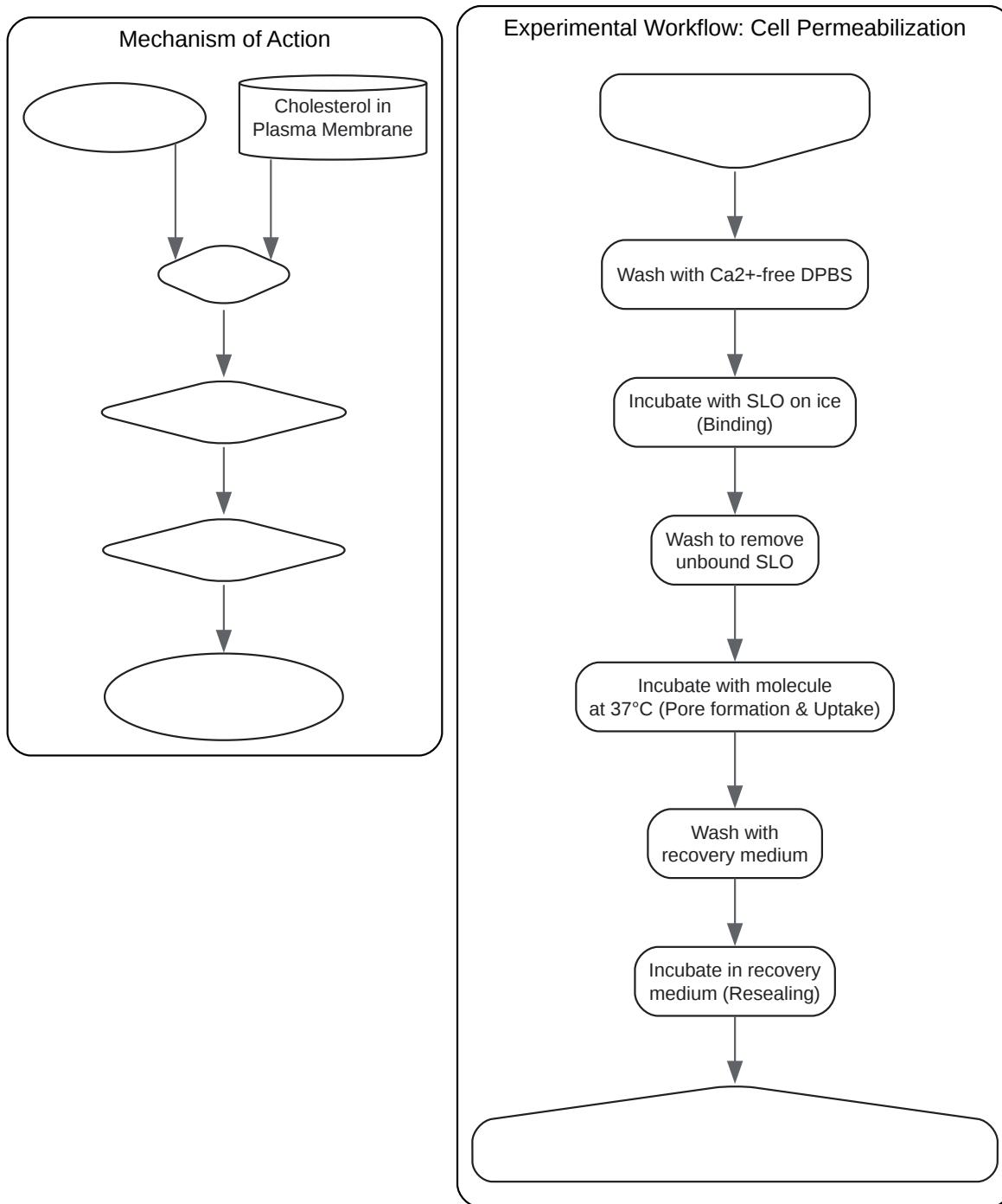
- Prepare serial two-fold dilutions of the activated SLO solution in PBS in a 96-well plate.
- Add 50 μ L of the 2% human RBC suspension to each well containing the SLO dilutions.
- Include a negative control (RBCs in PBS only) and a positive control (RBCs in a hypotonic solution for 100% lysis).
- Incubate the plate at 37°C for 30 minutes.
- Centrifuge the plate to pellet the intact RBCs.
- Carefully transfer the supernatant to a new flat-bottom 96-well plate.
- Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
- Calculate the percentage of hemolysis for each SLO concentration relative to the positive and negative controls. One unit of SLO is defined as the amount that causes 50% lysis of a 2% human red blood cell suspension under these conditions.[\[1\]](#)[\[4\]](#)

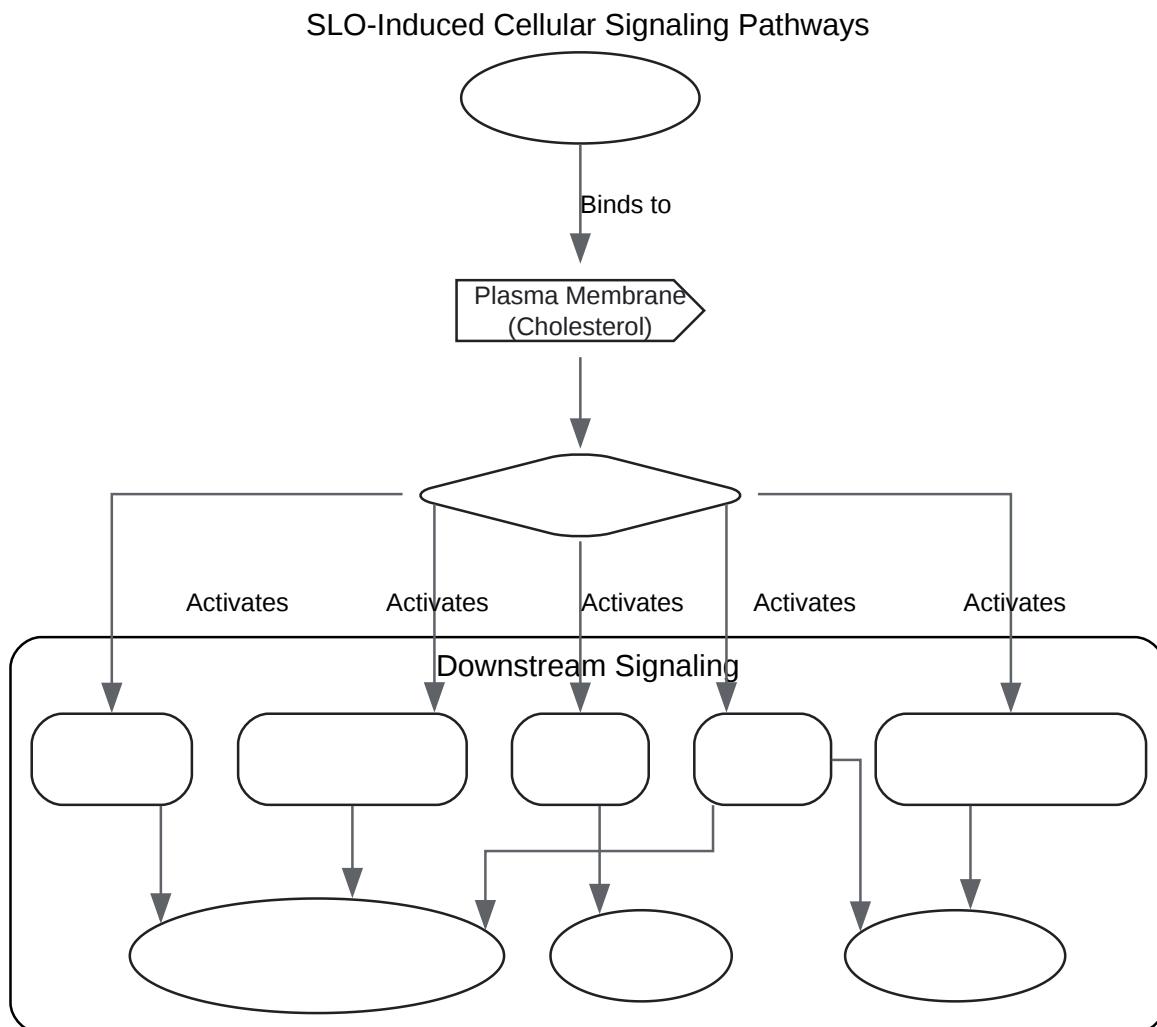
Protocol 2: Cell Permeabilization

This protocol describes a method for transiently permeabilizing eukaryotic cells using SLO to introduce macromolecules.

Materials:

- Adherent cells cultured in a suitable format (e.g., 8-well chamber slide)
- **Streptolysin O** (reconstituted and activated with DTT)
- Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
- Transport buffer (specific to the molecule being introduced)
- Fluorescently labeled molecule for delivery (e.g., FITC-dextran)
- Recovery medium (e.g., complete cell culture medium)


Procedure:


- Wash the cells three times with DPBS without calcium and magnesium.
- Prepare different concentrations of activated SLO in DPBS.
- Add the SLO solutions to the respective wells and incubate on ice for 5-10 minutes to allow SLO to bind to the plasma membrane.
- Remove the SLO solution and wash the cells three times with cold DPBS.
- Add the transport buffer containing the fluorescently labeled molecule to be delivered.
- Incubate the cells at 37°C for 5-15 minutes to induce pore formation and uptake of the molecule.
- Remove the transport buffer and wash the cells three times with recovery medium.
- Add fresh recovery medium and incubate the cells at 37°C in a CO2 incubator for at least 15 minutes to allow the cell membrane to reseal.
- Visualize the uptake of the fluorescent molecule using fluorescence microscopy.

Visualizations

Streptolysin O Mechanism of Action and Permeabilization Workflow

Streptolysin O Mechanism and Permeabilization Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The streptococcal exotoxin streptolysin O activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires Streptolysin O and NF- κ B Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Streptolysin O derived from Streptococcus pyogenes inhibits RANKL-induced osteoclastogenesis through the NF- κ B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptococcus pneumoniae-induced p38 MAPK-dependent phosphorylation of RelA at the interleukin-8 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Streptococcal Exotoxin Streptolysin O Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of Streptolysin O (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How to improve the stability and storage of Streptolysin O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238324#how-to-improve-the-stability-and-storage-of-streptolysin-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com